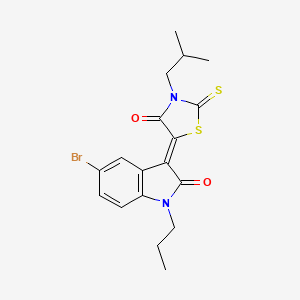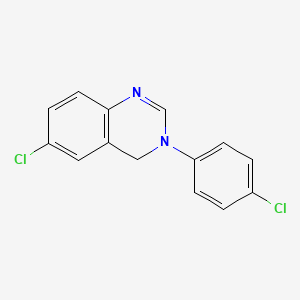
2-amino-5-iodo-6-propyl-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-iodo-6-propyl-4-pyrimidinol is a chemical compound with the molecular formula C7H10IN3O and a molecular weight of 279.082 g/mol . It is a pyrimidine derivative, characterized by the presence of an amino group at the 2-position, an iodine atom at the 5-position, a propyl group at the 6-position, and a hydroxyl group at the 4-position of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-iodo-6-propyl-4-pyrimidinol typically involves the iodination of a pyrimidine precursor. One common method involves the reaction of 2-amino-6-propyl-4-pyrimidinol with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for 2-amino-5-iodo-6-propyl-4-pyrimidinol are not well-documented in the literature. large-scale synthesis would likely involve similar iodination reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-5-iodo-6-propyl-4-pyrimidinol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino and hydroxyl groups can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the amino group to a nitro group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the hydroxyl group to a hydrogen atom.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Compounds with different substituents at the 5-position.
Oxidation Products: Compounds with nitro groups replacing the amino group.
Reduction Products: Compounds with hydrogen atoms replacing the hydroxyl group.
Coupling Products: Complex molecules formed by the addition of aromatic or aliphatic groups to the pyrimidine ring.
Applications De Recherche Scientifique
2-amino-5-iodo-6-propyl-4-pyrimidinol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-amino-5-iodo-6-propyl-4-pyrimidinol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may inhibit the activity of certain enzymes or interfere with the replication of viral or bacterial DNA . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
2-amino-5-iodo-6-propyl-4-pyrimidinol can be compared with other pyrimidine derivatives, such as:
2-amino-5-bromo-6-methyl-4-pyrimidinol: Similar structure but with a bromine atom instead of iodine and a methyl group instead of a propyl group.
2-amino-6-chloro-5-iodo-4-pyrimidinol:
2-amino-4-iodo-6-methoxypyrimidine: Features a methoxy group at the 6-position, which can influence its chemical properties and biological activities.
Propriétés
Numéro CAS |
58331-09-2 |
|---|---|
Formule moléculaire |
C7H10IN3O |
Poids moléculaire |
279.08 g/mol |
Nom IUPAC |
2-amino-5-iodo-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10IN3O/c1-2-3-4-5(8)6(12)11-7(9)10-4/h2-3H2,1H3,(H3,9,10,11,12) |
Clé InChI |
RGURAHSIPOAYBW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(=O)NC(=N1)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B12010783.png)
![[4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B12010789.png)

![1-(Octadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12010804.png)


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12010826.png)

![5-(4-chlorophenyl)-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12010835.png)
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010838.png)
![Hexyl 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12010852.png)
